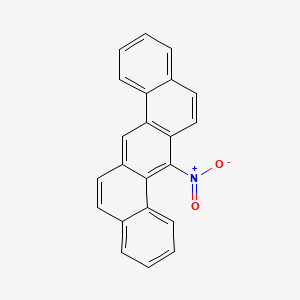
Dibenz(a,h)anthracene, 7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,h)anthracene, 7-nitro- is a derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon composed of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenz(a,h)anthracene, 7-nitro- typically involves the nitration of dibenz(a,h)anthracene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7-position of the aromatic ring system .
Industrial Production Methods:
Types of Reactions:
Oxidation: Dibenz(a,h)anthracene, 7-nitro- can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or other electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Amino derivatives of dibenz(a,h)anthracene.
Substitution: Various substituted dibenz(a,h)anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Dibenz(a,h)anthracene, 7-nitro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives in various chemical reactions.
Biology: Investigated for its genotoxic effects and interactions with biological macromolecules such as DNA.
Medicine: Studied for its potential role in carcinogenesis and as a tool to understand the mechanisms of cancer development.
Mechanism of Action
The genotoxic effects of Dibenz(a,h)anthracene, 7-nitro- are primarily due to its ability to intercalate into DNA, causing mutations. The nitro group can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to genotoxicity. The compound’s interactions with cytochrome P450 enzymes play a crucial role in its bioactivation and subsequent effects .
Comparison with Similar Compounds
Dibenz(a,h)anthracene: The parent compound without the nitro group.
Dibenz(a,j)anthracene: Another isomer with a different ring fusion pattern.
Benzo(a)pyrene: A well-known polycyclic aromatic hydrocarbon with similar genotoxic properties.
Uniqueness: Dibenz(a,h)anthracene, 7-nitro- is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and biological interactions compared to its parent compound and other isomers. This modification enhances its genotoxic potential and makes it a valuable compound for studying the effects of nitro-substituted polycyclic aromatic hydrocarbons .
Properties
IUPAC Name |
14-nitronaphtho[1,2-b]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO2/c24-23(25)22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMDJBHMGFRFEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075084 |
Source


|
| Record name | Dibenz[a,h]anthracene, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63041-91-8 |
Source


|
| Record name | Dibenz(a,h)anthracene, 7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz[a,h]anthracene, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione](/img/structure/B1220980.png)
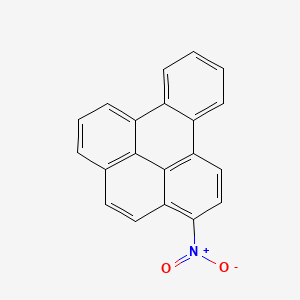
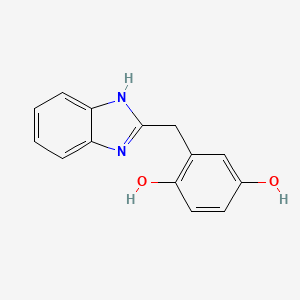

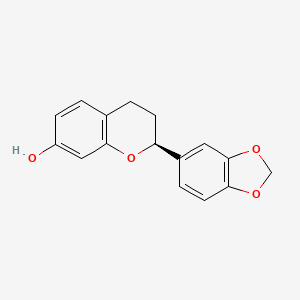
![6-[8-(3,4-Dihydroxy-2,4,5-trimethyloxolan-2-yl)-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1220990.png)
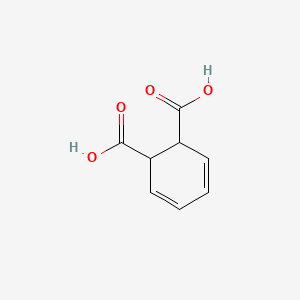
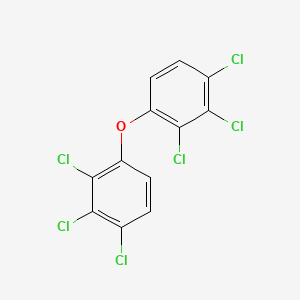
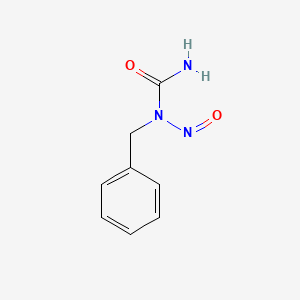
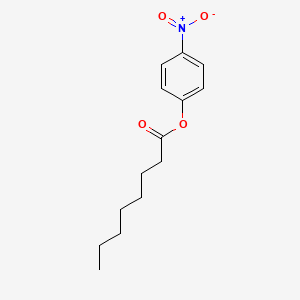

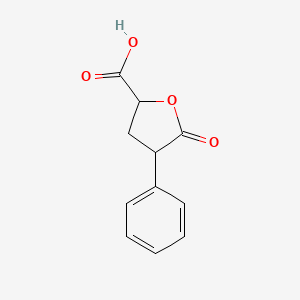
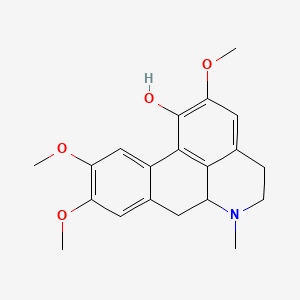
![(2R,3R,4S,5R)-2-(7-Amino-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B1221003.png)
